2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Overview
Description
The compound "2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside" is not directly discussed in the provided papers. However, the papers do provide information on related compounds which can help infer some aspects of the target compound's characteristics. The first paper discusses Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside, which are structurally related to the target compound in that they share the 2-acetamido-2-deoxy-β-D-glucopyranoside moiety . The second paper describes the synthesis of derivatives of phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which is similar to the target compound but with a phenyl group instead of a formylphenyl group .
Synthesis Analysis
The synthesis of related compounds involves the reaction of protected glucopyranosides with various reagents to introduce different substituents at specific positions on the sugar ring. For instance, the synthesis of phenyl 2-acetamido-2-deoxy-4-O-α-l-fucopyranosyl-β-D-glucopyranoside involves the reaction of a protected glucopyranoside with a glycosyl bromide, followed by deprotection steps . This suggests that the synthesis of the target compound would likely involve similar glycosylation reactions and protective group strategies.
Molecular Structure Analysis
The molecular structure of the related compounds shows that the glucopyranosyl rings can adopt distorted chair conformations, and the amide bond conformation is typically trans. The exocyclic hydroxymethyl group adopts a gt conformation . These findings can be extrapolated to the target compound, suggesting that it would also exhibit a distorted chair conformation for the sugar ring and similar stereochemistry at the amide bond and hydroxymethyl group.
Chemical Reactions Analysis
The chemical reactions described in the papers focus on the synthesis of glycosidic bonds and the introduction of various substituents through protective group chemistry. The reactions are catalyzed by bromide ions and involve the use of reagents such as glycosyl bromides and acetyl chloride . These reactions are relevant to the target compound as they provide insight into the types of chemical transformations that could be used to synthesize and modify the compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of related compounds can provide some clues. The solubility of the compounds in water and their crystallization behavior are influenced by the presence of solvent molecules and the specific substituents on the sugar ring . The target compound's solubility and crystallization tendencies would likely be affected by the formylphenyl and acetyl groups present in its structure.
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure Analysis: Peikow et al. (2006) synthesized a similar compound, p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, and analyzed its crystal structure using X-ray diffraction. This research contributes to understanding the molecular arrangement and potential applications in material science and biochemistry (Peikow et al., 2006).
Glycosidase Inhibition and Synthesis
- Enzyme Inhibition: Jones et al. (1974) synthesized derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside for use as ligands in the purification of 2-acetamido-2-deoxy-β-D-glucosidase. This demonstrates the compound's utility in enzyme inhibition and affinity chromatography (Jones et al., 1974).
Application in Glycochemistry
- Oxazoline Synthesis: Zurabyan et al. (1969) explored the glycosylating activity of 2-methyl-glyco[1',2':4,5]-2-oxazolines derived from 2-acetamido-2-deoxy-glycosides. This research highlights the role of these compounds in the synthesis of complex glycosides, relevant in medicinal chemistry and glycoengineering (Zurabyan et al., 1969).
Advanced Glycosylation Techniques
- Novel Synthesis Routes: Nashed et al. (1980) developed methods for the synthesis of O-benzylated oxazoline derivatives from 1-propenyl glycosides of 2-acetamido-2-deoxy-D-glucopyranose. This showcases advanced techniques in synthesizing glycosidic bonds, which is crucial in drug development and biomolecular research (Nashed et al., 1980).
Glycoside Synthesis and Inhibition
- Synthesis of Potential Inhibitors: Khan et al. (1993) synthesized derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside as potential inhibitors for N-acetylglucosaminyl-transferase V, showing the compound's importance in synthesizing inhibitors that can modulate enzymatic pathways (Khan et al., 1993).
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-8-6-5-7-15(16)9-23/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUVHXGXKCSTK-PFAUGDHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |
CAS RN |
15430-77-0 | |
Record name | 2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15430-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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